1-(3-methoxy-3-methylbutyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(3-Methoxy-3-methylbutyl)-5-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxy-methylbutyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-3-methylbutyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with the methoxy-methylbutyl group: This step involves the alkylation of the pyrazole ring with 3-methoxy-3-methylbutyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methyl group: This can be done through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-3-methylbutyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Methoxy-3-methylbutyl)-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-3-methylbutyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methylbutylamine: Shares the methoxy-methylbutyl group but lacks the pyrazole ring.
5-Methyl-1H-pyrazole: Contains the pyrazole ring but lacks the methoxy-methylbutyl group.
Uniqueness
1-(3-Methoxy-3-methylbutyl)-5-methyl-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the methoxy-methylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-(3-methoxy-3-methylbutyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3O/c1-8-7-9(11)12-13(8)6-5-10(2,3)14-4/h7H,5-6H2,1-4H3,(H2,11,12) |
InChI Key |
HMTUNLVTMATUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)(C)OC)N |
Origin of Product |
United States |
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